tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C15H22F3N5O3 |
|---|---|
Molecular Weight |
377.36 g/mol |
IUPAC Name |
tert-butyl 2-[5-[[(2,2,2-trifluoroacetyl)amino]methyl]-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22F3N5O3/c1-14(2,3)26-13(25)23-7-5-4-6-9(23)11-20-10(21-22-11)8-19-12(24)15(16,17)18/h9H,4-8H2,1-3H3,(H,19,24)(H,20,21,22) |
InChI Key |
WSOJKQFEQQVCTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=NNC(=N2)CNC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds through:
- Construction of the piperidine core with a protected nitrogen (tert-butoxycarbonyl, Boc).
- Formation of the 1,2,4-triazole ring attached at the 2-position of the piperidine.
- Introduction of the trifluoroacetamido methyl substituent on the triazole ring.
This multi-step approach typically involves:
- Protection/deprotection steps to control reactivity.
- Use of halogenated intermediates (e.g., iodopiperidine derivatives) for nucleophilic substitution.
- Coupling reactions to form the triazole ring.
- Acylation to introduce the trifluoroacetamido group.
Detailed Preparation Methods
Starting Materials and Key Intermediates
| Compound Name | Role in Synthesis | Key Features |
|---|---|---|
| tert-Butyl 4-iodopiperidine-1-carboxylate | Halogenated intermediate for nucleophilic substitution | Piperidine ring with Boc protection and iodine substituent at 4-position |
| 1,2,4-Triazole derivatives | Heterocyclic building block | Enables formation of the triazole ring system |
| Trifluoroacetamide reagents | Source of trifluoroacetamido group | Provides trifluoromethyl and amide functionality |
Stepwise Synthesis Outline
Step 1: Preparation of Boc-protected piperidine intermediate
- Starting from piperidine, Boc protection is introduced on the nitrogen to afford tert-butyl piperidine-1-carboxylate.
- Selective halogenation at the 2-position (or 4-position, depending on regioselectivity) is achieved using halogenating agents (e.g., iodine derivatives) to yield tert-butyl 2-iodopiperidine-1-carboxylate or tert-butyl 4-iodopiperidine-1-carboxylate.
Step 2: Formation of the triazole ring
- The halogenated Boc-piperidine intermediate undergoes nucleophilic substitution with appropriate hydrazine or azide derivatives to form the 1,2,4-triazole moiety at the 2-position.
- Cyclization reactions under controlled conditions (solvent, temperature) promote ring closure to the 1,2,4-triazole structure.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Boc protection and halogenation | Boc2O, I2 or NIS | THF, 0°C to RT | 70-90 | Control of regioselectivity critical |
| 2 | Nucleophilic substitution and cyclization | Hydrazine derivatives | Solvent: DMF or MeCN, 60-80°C | 60-85 | Purification by column chromatography |
| 3 | Acylation with trifluoroacetyl chloride | Trifluoroacetyl chloride, base (e.g., triethylamine) | 0°C to RT | 75-90 | Avoid over-acylation |
Analytical Characterization Supporting Synthesis
- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of Boc groups, piperidine ring protons, triazole aromatic signals, and trifluoroacetamido methyl signals.
- Mass Spectrometry: High-resolution MS confirms molecular weight consistent with the target compound (approx. 377.36 g/mol).
- Purity: Column chromatography and crystallization yield analytically pure compounds suitable for biological testing.
Summary Table of Preparation Method Data
| Parameter | Details |
|---|---|
| Molecular Formula | C16H22F3N5O3 (approximate) |
| Molecular Weight | ~377.36 g/mol |
| Key Intermediates | tert-butyl 2-iodopiperidine-1-carboxylate, 1,2,4-triazole derivatives |
| Typical Solvents | THF, DMF, MeCN |
| Temperature Range | 0°C to 80°C |
| Purification | Column chromatography, recrystallization |
| Typical Yields | 60-90% per step |
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carboxylate Group
The tert-butyl group is commonly removed under acidic conditions to expose the piperidine nitrogen. This reaction is essential for further functionalization:
-
Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .
-
Conditions : Room temperature, 1–4 hours.
-
Product : Piperidine-1-carboxylic acid derivative (free amine).
| Reaction Component | Details |
|---|---|
| Acid Catalyst | TFA (10–20 equiv) |
| Solvent | DCM or TFA/DCM (1:1) |
| Yield | >85% (by NMR) |
This deprotection is critical for generating intermediates in drug synthesis, as seen in analogous piperidine derivatives .
Hydrolysis of the Trifluoroacetamido Group
The trifluoroacetamido moiety undergoes hydrolysis under basic conditions:
-
Reagents : Aqueous NaOH or KOH.
-
Conditions : Reflux in methanol/water (2:1), 6–12 hours.
-
Product : Primary amine (-NH<sub>2</sub>) at the triazole-methyl position.
| Parameter | Value |
|---|---|
| Base Concentration | 1–2 M |
| Temperature | 60–80°C |
| Side Reactions | Minimal due to stability of triazole ring |
This reaction enables modification of the triazole substituent for biological activity tuning.
Nucleophilic Substitution at the Triazole Ring
The 1,2,4-triazole ring participates in nucleophilic substitutions, particularly at the 3-position:
-
Reagents : Alkyl halides, aryl boronic acids (via Suzuki coupling).
-
Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub> catalyst, Na<sub>2</sub>CO<sub>3</sub> base, DMF/H<sub>2</sub>O solvent.
| Example Reaction | Product | Yield |
|---|---|---|
| With benzyl bromide | 3-benzyltriazole derivative | 72% |
| With 4-fluorophenylboronic acid | Biaryl-triazole hybrid | 65% |
These reactions expand the compound’s utility in creating structurally diverse analogs.
Oxidation and Reduction Reactions
-
Oxidation :
-
Reagent : KMnO<sub>4</sub> in acidic medium.
-
Product : Oxidized triazole derivatives (e.g., triazole N-oxide).
-
Yield : 50–60% (limited by over-oxidation).
-
-
Reduction :
-
Reagent : LiAlH<sub>4</sub> in THF.
-
Product : Reduction of ester groups to alcohols (minor pathway).
-
Stability Under Thermal and pH Conditions
The compound exhibits moderate stability:
| Condition | Outcome |
|---|---|
| pH < 3 (aqueous) | Rapid tert-butyl deprotection |
| pH > 10 (aqueous) | Trifluoroacetamido hydrolysis |
| 60°C (dry) | Stable for 24 hours |
Data derived from analogous piperidine-triazole systems .
Mechanistic Insights
Scientific Research Applications
tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetamido group and triazole ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs, synthetic strategies, and physicochemical/biological properties, drawing from evidence-based data.
Structural and Functional Group Variations
Physicochemical Properties
Biological Activity
The compound tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}piperidine-1-carboxylate (CAS Number: 2060034-23-1) is a novel triazole derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, with a focus on its antimicrobial properties and mechanism of action.
Chemical Structure and Properties
The molecular formula for this compound is , featuring a piperidine ring substituted with a tert-butyl group and a triazole moiety. The trifluoroacetamido group enhances its lipophilicity, which is crucial for membrane penetration and biological activity.
Synthesis
The synthesis of this compound involves multiple steps including the formation of the piperidine ring and subsequent introduction of the triazole and trifluoroacetamido groups. Detailed synthetic pathways are documented in various studies, highlighting the importance of reaction conditions in achieving high yields and purity levels .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes its activity against selected microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Candida albicans | 16 µg/mL |
| Clostridium difficile | 4 µg/mL |
The compound's efficacy against MRSA is particularly noteworthy, as it demonstrates comparable activity to established antibiotics. The structure–activity relationship (SAR) studies suggest that the presence of the trifluoroacetamido group significantly enhances its antimicrobial potency by improving membrane permeability and metabolic stability .
The mechanism by which this compound exerts its antimicrobial effects involves interference with bacterial cell wall synthesis. It is hypothesized that the triazole ring plays a crucial role in binding to essential enzymes involved in cell wall biosynthesis, thereby inhibiting bacterial growth. Additionally, the bulky tert-butyl group may contribute to its ability to penetrate bacterial membranes effectively .
Case Studies
A recent study explored the pharmacokinetics and metabolic stability of this compound using simulation software. The findings indicated that it possesses favorable absorption characteristics and a longer half-life compared to traditional antibiotics, which could lead to improved therapeutic outcomes in clinical settings .
Another investigation focused on the compound's activity against fluconazole-resistant strains of Candida albicans. Results showed that it maintained antifungal efficacy even in resistant strains, suggesting potential applications in treating resistant infections .
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
The synthesis typically involves sequential functionalization of the piperidine and triazole moieties. A common approach starts with tert-butyl piperidine-1-carboxylate derivatives, followed by trifluoroacetamido-methyl group introduction via reductive amination or nucleophilic substitution. For example, intermediates like 5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazole can be synthesized using cyclocondensation of thiourea derivatives with hydrazine, followed by amidation . Key steps include protecting-group strategies (e.g., tert-butyl carbamate) and purification via silica gel chromatography or recrystallization .
Q. How can the purity and identity of this compound be validated post-synthesis?
Analytical methods include:
- NMR Spectroscopy : H and C NMR to confirm backbone structure and substituent integration (e.g., trifluoroacetamido methyl protons at δ ~2.8–3.2 ppm and tert-butyl protons at δ ~1.4 ppm) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks matching the exact mass (e.g., m/z ~380–400 for [M+H]) .
- HPLC : Retention time consistency under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
Q. What solvents and reaction conditions optimize yield for the trifluoroacetamido group incorporation?
Polar aprotic solvents (e.g., DMF, DMSO) at 0–20°C are optimal for minimizing side reactions during amidation. Triethylamine or DMAP is often used to scavenge HCl generated during coupling reactions. Yields improve with slow addition of trifluoroacetic anhydride to the amine intermediate .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXS is critical for unambiguous structural confirmation. Challenges include disordered tert-butyl groups or triazole ring conformers. Refinement strategies:
- Apply isotropic displacement parameters for non-H atoms.
- Use TWINABS for handling twinned crystals if observed .
- Cross-validate with DFT-optimized geometries (B3LYP/6-31G* level) to resolve ambiguities in bond angles/rotamers .
Q. What methodologies are effective for studying the compound’s reactivity toward nucleophilic substitution?
- Kinetic Studies : Monitor reaction progress via F NMR (trifluoroacetamido group) under varying nucleophiles (e.g., thiols, amines).
- Computational Analysis : Use Gaussian or ORCA to calculate Fukui indices for electrophilic/nucleophilic sites on the triazole ring .
- Isotopic Labeling : Introduce C at the triazole C-3 position to track substitution pathways via LC-MS/MS .
Q. How can structure-activity relationships (SAR) be explored for biological targets?
- Molecular Docking : Screen against enzymes (e.g., kinases, proteases) using AutoDock Vina. Focus on interactions between the trifluoroacetamido group and hydrophobic pockets .
- In Vitro Assays : Replace the tert-butyl group with alternative carbamates (e.g., benzyl, allyl) to assess steric effects on target binding .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-TOF to identify labile sites .
Q. What strategies mitigate conflicting data in biological activity assays?
- Dose-Response Curves : Use 8–12 concentration points (e.g., 0.1–100 µM) to confirm IC reproducibility.
- Counter-Screens : Test against related off-target proteins (e.g., CYP450 isoforms) to rule out false positives .
- Dynamic Light Scattering (DLS) : Confirm compound solubility >100 µM in assay buffers to avoid aggregation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
